Clindamycin B - 18323-43-8

Clindamycin B

Catalog Number: EVT-1478174
CAS Number: 18323-43-8
Molecular Formula: C17H31ClN2O5S
Molecular Weight: 410.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clindamycin B is a closely related compound to Clindamycin, a lincosamide antibiotic. It is often found as an impurity in Clindamycin preparations. [, , ] While not clinically used as an antibiotic itself, Clindamycin B serves as a crucial marker in quality control processes for Clindamycin production and is a subject of scientific research. [, , , ]

Clindamycin Phosphate

Compound Description: Clindamycin phosphate is the phosphate ester of clindamycin. It acts as a prodrug that is hydrolyzed in vivo to the active form, clindamycin. [, , , , ] Clindamycin phosphate is commonly administered as an injection and is used to treat various bacterial infections. [, ]

Relevance: Clindamycin phosphate is a prodrug of Clindamycin B and shares a similar structure. [, , , , ] The key difference lies in the presence of a phosphate group in clindamycin phosphate, which enhances its water solubility and bioavailability. [] Both compounds exhibit antibacterial activity by inhibiting bacterial protein synthesis. [, ]

Lincomycin

Compound Description: Lincomycin is a naturally occurring lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. [] Like clindamycin, it exerts its antibacterial action by inhibiting bacterial protein synthesis. [, ]

7-Epiclindamycin

Compound Description: 7-Epiclindamycin is a stereoisomer of clindamycin, differing in the configuration at the 7-position. [, ] It is considered an impurity in clindamycin synthesis and possesses weaker antibacterial activity compared to clindamycin. [, ]

Relevance: 7-Epiclindamycin is a stereoisomer of Clindamycin B, highlighting the importance of stereochemistry in determining biological activity. [, ] The different spatial arrangement at the 7-position in 7-epiclindamycin reduces its ability to bind to the bacterial ribosome and inhibit protein synthesis, resulting in lower potency compared to clindamycin. [, ]

Clindamycin B-2-Phosphate

Compound Description: Clindamycin B-2-phosphate is the 2-phosphate ester of Clindamycin B. [] It is considered an impurity in clindamycin phosphate formulations. [, ]

Relevance: Clindamycin B-2-phosphate is a structural analog of Clindamycin B, differing only by the presence of a phosphate group at the 2-position. [] The phosphate group alters its physicochemical properties and potentially its biological activity compared to the parent compound. []

Lincomycin-2-Phosphate

Compound Description: Lincomycin-2-phosphate is the 2-phosphate ester of lincomycin. [] It is considered an impurity in clindamycin phosphate formulations. []

7-Epilincomycin-2-Phosphate

Compound Description: 7-Epilincomycin-2-phosphate is the 2-phosphate ester of 7-epilincomycin, a stereoisomer of lincomycin. [] It has been identified as an impurity in clindamycin phosphate. []

Clindamycin

Compound Description: Clindamycin is a semi-synthetic lincosamide antibiotic that acts by inhibiting bacterial protein synthesis. [, ] It is the active form of clindamycin phosphate. [, ]

Relevance: Clindamycin is the dephosphorylated, active form of Clindamycin B-2-Phosphate. [, ] It is also a structural analog of Clindamycin B, sharing the same core structure but differing in the substituent at the 1'-position. [, ]

Dehydroclindamycin

Compound Description: Dehydroclindamycin is a derivative of clindamycin characterized by a double bond introduced in the structure. [] It is considered an impurity in clindamycin hydrochloride. []

Relevance: Dehydroclindamycin is a structurally related compound to Clindamycin B, sharing the same lincosamide core. [] The introduction of the double bond in dehydroclindamycin alters its electronic properties and potentially affects its interaction with the bacterial ribosome compared to Clindamycin B. []

Clindamycin Palmitate

Compound Description: Clindamycin palmitate is the palmitate ester of clindamycin. [] It is a prodrug that is hydrolyzed to clindamycin in vivo. [] Clindamycin palmitate hydrochloride is commonly used in oral solutions due to its improved taste. []

Relevance: Clindamycin palmitate is a prodrug of clindamycin, which is structurally similar to Clindamycin B. [] Both clindamycin and Clindamycin B share the same core structure, with the main difference being the substituent at the 1'-position. []

Clindamycin B-Palmitate

Compound Description: Clindamycin B-palmitate is the palmitate ester of Clindamycin B. [] It has been identified as an impurity in clindamycin palmitate hydrochloride drug substances. []

Relevance: Clindamycin B-palmitate is the palmitate ester of Clindamycin B. [] It shares the same core structure as Clindamycin B but with the addition of a palmitate ester group, which modifies its physicochemical properties. []

Clindamycin-2,4-Diphosphate

Compound Description: Clindamycin-2,4-diphosphate is a derivative of clindamycin with phosphate groups at both the 2- and 4-positions. [] It was identified as an impurity in clindamycin phosphate raw materials. []

Relevance: Clindamycin-2,4-diphosphate is structurally related to Clindamycin B through their shared lincosamide core. [] The presence of two phosphate groups in clindamycin-2,4-diphosphate significantly alters its physicochemical properties compared to Clindamycin B. []

3',6'-Dehydro Clindamycin Phosphate

Compound Description: 3',6'-Dehydro Clindamycin Phosphate is a derivative of clindamycin phosphate with a double bond introduced between the 3' and 6' positions of the carbohydrate moiety. [] It was identified as an impurity in clindamycin phosphate raw materials. []

Relevance: 3',6'-Dehydro Clindamycin Phosphate shares the lincosamide core structure with Clindamycin B. [] The double bond in the carbohydrate moiety distinguishes it from Clindamycin B and likely affects its interaction with biological targets. []

Overview

Clindamycin B is a semi-synthetic antibiotic belonging to the lincosamide class, primarily used for its antibacterial properties against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It is structurally related to clindamycin, differing mainly in its chemical configuration. Clindamycin B is recognized for its effectiveness in treating serious infections, particularly in patients allergic to penicillin or those with resistant bacterial strains.

Source and Classification

Clindamycin B is derived from the fermentation of the bacterium Streptomyces lincolnensis, which produces lincomycin, the parent compound. Through chemical modifications, clindamycin and its isomers, including clindamycin B, are synthesized. Clindamycin B falls under the classification of antibiotics and is categorized as a lincosamide antibiotic.

Synthesis Analysis

Methods

The synthesis of clindamycin B involves several chemical processes. One common method includes the conversion of lincomycin into clindamycin through selective N-alkylation and subsequent modifications to achieve the desired stereochemistry.

Technical Details

A typical synthesis route may involve:

  1. Starting Material: Lincomycin.
  2. Reagents: Alkyl halides (for N-alkylation), bases (such as sodium hydride), and solvents (like dimethylformamide).
  3. Conditions: The reaction is often conducted under an inert atmosphere at elevated temperatures to facilitate the reaction and improve yields.

In addition, advanced chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for purification and analysis of the synthesized compound .

Molecular Structure Analysis

Structure

Clindamycin B has a molecular formula of C18H33ClN2O5SC_{18}H_{33}ClN_{2}O_{5}S and features a complex structure with multiple chiral centers. The structural differences from clindamycin primarily include variations in the side chain configuration.

Data

  • Molecular Weight: Approximately 404.98 g/mol.
  • Chemical Structure: The structure includes a lincosamide core with a chlorinated phenyl group attached, contributing to its antibacterial activity .
Chemical Reactions Analysis

Reactions

Clindamycin B can undergo various chemical reactions typical for lincosamides:

  1. Hydrolysis: In aqueous environments, clindamycin B can hydrolyze to yield inactive products.
  2. Acylation: It can react with acylating agents to form esters, which may alter its pharmacological properties.

Technical Details

The stability of clindamycin B can be affected by pH and temperature, necessitating careful control during storage and formulation .

Mechanism of Action

Clindamycin B exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents bacterial growth and replication, making it effective against susceptible strains.

Process

  1. Binding: Clindamycin B binds to the peptidyl transferase center of the ribosome.
  2. Inhibition: This binding disrupts peptide bond formation during translation, leading to a bacteriostatic effect.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
  • pH Range: Optimal activity often occurs within a specific pH range (usually neutral).

Relevant data indicates that clindamycin B maintains its efficacy under various conditions but requires proper handling to prevent degradation .

Applications

Clindamycin B is utilized in various scientific and medical contexts:

  • Antibiotic Therapy: Used for treating serious infections caused by Gram-positive bacteria.
  • Research Applications: Investigated for its potential in overcoming bacterial resistance mechanisms.
  • Pharmaceutical Development: Employed in formulations aimed at enhancing bioavailability or targeting specific bacterial strains.
Chemical Structure and Synthesis of Clindamycin

Molecular Composition and Stereochemical Configuration

Clindamycin B (7(R)-hydroxyl-7-deoxylincomycin) is a natural lincosamide antibiotic characterized by a hybrid structure comprising a modified amino acid linked to a sulfur-containing sugar moiety. Its molecular formula is C₁₈H₃₄N₂O₆S, with a molar mass of 406.54 g/mol. The molecule features four chiral centers in the sugar unit (lincosamide) and two in the amino acid moiety (N-methyl-4-n-propyl-L-proline), conferring strict stereochemical requirements for biological activity. The trans orientation of the propylhygric acid side chain relative to the sugar ring is critical for ribosomal binding affinity. Unlike its clinically used derivative clindamycin, Clindamycin B retains a hydroxyl group at the C7 position instead of a chlorine atom [3] [5].

Key Structural Features:

  • Sugar Moiety: 6-Amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside
  • Amino Acid: trans-N-methyl-4-n-propyl-L-proline (propylhygric acid)
  • Linkage: Peptide bond between C1 of the sugar and the proline nitrogen
  • C7 Configuration: R-hydroxyl group (distinguishing it from clindamycin’s 7(S)-chloro substitution)

Table 1: Stereochemical Centers in Clindamycin B

PositionConfigurationFunctional Group
Sugar C1SThioether
Sugar C4RHydroxyl
Proline C2SCarboxamide
Proline C4RPropyl chain

Semisynthetic Derivation from Lincomycin

Clindamycin B is biosynthesized natively in Streptomyces lincolnensis as a minor congener alongside lincomycin A. It serves as a direct precursor in the semisynthetic pathway to clindamycin (7(S)-chloro-7-deoxylincomycin). The fermentation broth of S. lincolnensis typically yields lincomycin A as the primary metabolite (~80%), with Clindamycin B constituting <5% of total lincosamides. Biosynthesis initiates from two distinct precursors: tyrosine-derived propylhygric acid and glucose-derived methylthiolincosamide. The nonribosomal peptide synthetase LmbA catalyzes the coupling of these units, followed by hydroxylation at C7 by the cytochrome P450 enzyme LmbK to yield Clindamycin B [3].

Structural Modifications for Enhanced Bioactivity

The C7 hydroxyl group of Clindamycin B is a critical site for chemical modification to improve antimicrobial potency. Electrophilic chlorination via sulfonyl chloride agents replaces the 7(R)-hydroxyl with a 7(S)-chloro group, yielding clindamycin. This inversion of stereochemistry enhances:

  • Ribosomal Binding: 10-fold higher affinity for the 50S ribosomal subunit
  • Acid Stability: Resistance to gastric degradation (enabling oral administration)
  • Spectrum Expansion: Increased activity against anaerobes and Gram-positive pathogens [3] [5]

Table 2: Bioactivity Comparison of Clindamycin B vs. Clindamycin

ParameterClindamycin BClindamycin
MIC₉₀ S. aureus (μg/mL)8.00.12
MIC₉₀ S. pyogenes (μg/mL)4.00.06
Ribosomal Binding (Kd, nM)424.2
Serum Half-life (h)1.22.4

Synthetic Pathways and Industrial Production Techniques

Industrial production of Clindamycin B involves a hybrid approach:

  • Fermentation: S. lincolnensis cultures are grown in soybean meal/corn steep liquor media under controlled aeration (28°C, pH 7.0).
  • Selective Extraction: Cation-exchange resins capture lincosamides from broth; Clindamycin B is separated via preparative HPLC (C18 column, 10mM ammonium acetate:acetonitrile gradient).
  • Chlorination: Isolated Clindamycin B undergoes stereospecific chlorination:
  • Step 1: Mesylation of C7 hydroxyl with methanesulfonyl chloride
  • Step 2: Nucleophilic substitution by chloride with inversion (SN₂)
  • Step 3: Crystallization as hydrochloride salt (yield: 85-92%) [3] [5]

Table 3: Industrial Synthesis Parameters

Process StageConditionsYield/Purity
Fermentation120h, 28°C, pH 7.0 ± 0.21.2 g/L total lincosamides
HPLC Separation65:35 H₂O:MeCN + 0.1% TFA, 15 mL/min98.5% purity
Chlorination Reaction-20°C, NMP solvent, 4h reaction92% yield

Future directions include enzymatic chlorination using engineered halogenases to bypass harsh reagents and metabolic engineering of S. lincolnensis to increase Clindamycin B titers via lmbK gene overexpression. Advances in oxepanoprolinamide synthesis (e.g., iboxamycin) exploit the Clindamycin B scaffold to overcome ribosomal methylation resistance [5].

Properties

CAS Number

18323-43-8

Product Name

Clindamycin B

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide

Molecular Formula

C17H31ClN2O5S

Molecular Weight

410.96

InChI

InChI=1S/C17H31ClN2O5S/c1-5-9-6-10(20(3)7-9)16(24)19-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,21-23H,5-7H2,1-4H3,(H,19,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1

SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-1-methyl-2-pyrrolidinyl]carbonyl] amino]-1-thio-L-threo-α-D-galactooctopyranoside; (2S-trans)-Methyl 7-Chloro-6,7,8- trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galac

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.